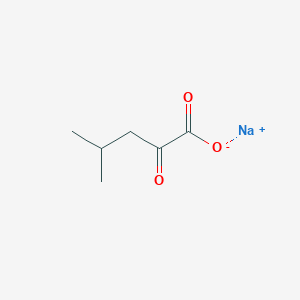

4-méthyl-2-oxopentanoate de sodium

Vue d'ensemble

Description

L'Acide ?-cétoisocaproïque (sel de sodium) est un métabolite du catabolisme de la L-leucineCe composé joue un rôle important dans divers processus biologiques et est utilisé en recherche scientifique pour ses propriétés uniques .

Applications De Recherche Scientifique

?-Ketoisocaproic Acid (sodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in metabolic pathways and its effects on cellular functions.

Medicine: Investigated for its potential therapeutic effects in conditions like chronic renal failure and acute renal dysfunction.

Industry: Used in the production of various biochemical products and as a research tool in metabolic studies

Mécanisme D'action

Target of Action

Sodium 4-methyl-2-oxopentanoate, also known as Sodium ketoisocaproate or Sodium 4-methyl-2-oxovalerate, is a metabolite that has been found to accumulate in certain metabolic conditions

Mode of Action

It is known to be involved in various metabolic processes .

Biochemical Pathways

Sodium 4-methyl-2-oxopentanoate is involved in several biochemical pathways. It is a downstream metabolite in the catabolism of branched-chain amino acids . High plasma levels of this compound could reflect dietary intake or muscle protein catabolism .

Result of Action

It is known to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity .

Action Environment

It is known that the compound’s catabolism is coupled to mitochondrial oxidative phosphorylation , suggesting that mitochondrial function may influence its action.

Analyse Biochimique

Biochemical Properties

Sodium 4-methyl-2-oxopentanoate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with various enzymes, including branched-chain amino acid aminotransferase (EC 2.6.1.42) and branched-chain alpha-keto acid dehydrogenase complex (EC 1.2.1.25). These enzymes facilitate the conversion of leucine to acetoacetate and acetyl-CoA, which are essential for energy production and biosynthetic processes . The compound also interacts with other biomolecules, such as NAD+ and NADH, playing a role in redox reactions and energy metabolism .

Cellular Effects

Sodium 4-methyl-2-oxopentanoate has notable effects on various cell types and cellular processes. In pancreatic islet cells, it stimulates insulin secretion by influencing the redox state of NADP and calcium transport . The compound also affects cellular respiration, ketone body formation, and biosynthetic activity, indicating its role in cellular metabolism . Additionally, it has been shown to impact gene expression and cell signaling pathways, further highlighting its importance in cellular function .

Molecular Mechanism

At the molecular level, Sodium 4-methyl-2-oxopentanoate exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in leucine catabolism, such as branched-chain alpha-keto acid dehydrogenase complex . This activation leads to the production of acetoacetate and acetyl-CoA, which are crucial for energy production. The compound also influences the redox state of NADP and NADPH, affecting various metabolic pathways and cellular processes . Additionally, it has been found to interact with mitochondrial enzymes, linking its catabolism to oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 4-methyl-2-oxopentanoate have been observed to change over time. The compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged stimulation of insulin secretion and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of Sodium 4-methyl-2-oxopentanoate vary with different dosages in animal models. At lower doses, it has been shown to stimulate insulin secretion and enhance metabolic activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

Sodium 4-methyl-2-oxopentanoate is involved in several metabolic pathways, particularly those related to the catabolism of branched-chain amino acids. It is converted to acetoacetate and acetyl-CoA through the action of branched-chain alpha-keto acid dehydrogenase complex . The compound also participates in the biosynthesis of leucine and other amino acids, highlighting its role in amino acid metabolism . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Sodium 4-methyl-2-oxopentanoate is transported and distributed through specific transporters and binding proteins. It is taken up by cells in a concentration- and pH-dependent manner, leading to its accumulation in the cytosol . The compound interacts with various transporters, including sodium-coupled monocarboxylate transporters, which facilitate its movement across cell membranes . This transport and distribution are essential for its biochemical activity and effects on cellular function.

Subcellular Localization

Sodium 4-methyl-2-oxopentanoate is primarily localized in the cytosol, where it exerts its biochemical effects . It is involved in various metabolic processes, including the catabolism of branched-chain amino acids and the production of energy. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its activity and function in cellular metabolism.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'Acide ?-cétoisocaproïque (sel de sodium) peut être synthétisé par oxydation de la L-leucine. La réaction implique l'utilisation d'agents oxydants spécifiques dans des conditions contrôlées pour obtenir le produit souhaité. Le composé est ensuite neutralisé avec de l'hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle

La production industrielle de l'Acide ?-cétoisocaproïque (sel de sodium) implique une oxydation à grande échelle de la L-leucine suivie d'une neutralisation avec de l'hydroxyde de sodium. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Le composé est ensuite cristallisé et purifié pour être utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

L'Acide ?-cétoisocaproïque (sel de sodium) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être davantage oxydé pour produire divers dérivés.

Réduction : Il peut être réduit pour former différents produits réduits.

Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'Acide ?-cétoisocaproïque, qui ont différentes applications en recherche scientifique et dans l'industrie .

Applications de la recherche scientifique

L'Acide ?-cétoisocaproïque (sel de sodium) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour son rôle dans les voies métaboliques et ses effets sur les fonctions cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des conditions comme l'insuffisance rénale chronique et la dysfonction rénale aiguë.

Industrie : Utilisé dans la production de divers produits biochimiques et comme outil de recherche dans les études métaboliques

Mécanisme d'action

Le mécanisme d'action de l'Acide ?-cétoisocaproïque (sel de sodium) implique son rôle de métabolite dans le catabolisme de la L-leucine. Il augmente la production d'espèces réactives et diminue l'activité du complexe I mitochondrial et des complexes II-III dans l'hippocampe de rat. Cela conduit à divers effets biochimiques, notamment la modulation de la fonction mitochondriale et la production d'espèces réactives .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide ?-cétoisovalérique : Un autre métabolite dans le catabolisme des acides aminés à chaîne ramifiée.

Acide ?-céto-?-méthylvalérique : Structure et fonction similaires à l'Acide ?-cétoisocaproïque.

?-Ketoisoleucine : Un autre acide cétonique à chaîne ramifiée avec des propriétés similaires.

Unicité

L'Acide ?-cétoisocaproïque (sel de sodium) est unique en raison de son rôle spécifique dans le catabolisme de la L-leucine et de ses effets biochimiques distincts. Sa capacité à moduler la fonction mitochondriale et à produire des espèces réactives le distingue des autres composés similaires .

Activité Biologique

Sodium 4-methyl-2-oxovalerate, also known as α-ketoisocaproic acid sodium salt, is a sodium salt derivative of 4-methyl-2-oxopentanoic acid. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production pathways. Here, we explore its biological activity, synthesis methods, potential applications, and relevant research findings.

- Molecular Formula : C5H9NaO3

- Molecular Weight : 152.12 g/mol

- CAS Number : 4502-00-5

- EC Number : 224-816-3

Role in Metabolism

Sodium 4-methyl-2-oxovalerate is primarily recognized for its involvement in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. It is produced during the degradation of leucine and serves as a crucial intermediate in various metabolic pathways:

- Amino Acid Metabolism : It participates in transamination reactions, contributing to the synthesis of amino acids from keto acids, which is vital for protein synthesis and cellular function .

- Energy Production : The compound influences energy homeostasis by participating in the Krebs cycle through its conversion to acetyl-CoA and other intermediates, which are essential for ATP production .

- Cancer Metabolism : Recent studies suggest that altered levels of sodium 4-methyl-2-oxovalerate may serve as biomarkers for certain cancers, indicating its potential role in tumor metabolism.

Biological Activity and Mechanisms

The biological activity of sodium 4-methyl-2-oxovalerate can be summarized as follows:

- Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, including branched-chain keto acid dehydrogenase (BCKAD) and aminotransferases, facilitating the conversion of BCAAs into usable metabolites .

- Effects on Muscle Metabolism : Research indicates that sodium 4-methyl-2-oxovalerate can enhance skeletal muscle protein synthesis and regeneration, making it of interest for sports nutrition and muscle recovery .

Study on Metabolic Disorders

A study investigated the levels of sodium 4-methyl-2-oxovalerate in db/db diabetic mice compared to non-diabetic controls. Results showed that urine levels were significantly reduced in diabetic mice, suggesting a disruption in BCAA metabolism associated with diabetes .

Cancer Biomarker Research

In a targeted metabolomics study involving patients with uterine cervix cancer, altered levels of sodium 4-methyl-2-oxovalerate were identified as potential biomarkers linked to disease progression. This highlights its relevance in oncological research and diagnosis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium Ketoisocaproate | C6H9NaO3 | Similar structure; involved in amino acid metabolism. |

| Sodium Alpha-ketoisocaproate | C6H9NaO3 | Related to branched-chain amino acids; metabolic roles. |

| Sodium 3-Methyl-2-Oxobutanoate | C5H7NaO3 | Shorter carbon chain; used in similar metabolic studies. |

| Sodium 2-Ketoisocaproate | C6H9NaO3 | Another variant involved in similar biochemical pathways. |

Propriétés

Numéro CAS |

4502-00-5 |

|---|---|

Formule moléculaire |

C6H10NaO3 |

Poids moléculaire |

153.13 g/mol |

Nom IUPAC |

sodium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

Clé InChI |

NVPLKQSQRQOWCP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

SMILES isomérique |

CC(C)CC(=O)C(=O)[O-].[Na+] |

SMILES canonique |

CC(C)CC(=O)C(=O)O.[Na] |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

4502-00-5 |

Description physique |

White powder; slight fruity aroma |

Numéros CAS associés |

816-66-0 (Parent) |

Solubilité |

Soluble in water Soluble (in ethanol) |

Synonymes |

2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.